molecular formula C12H13N3O4S B2938317 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide CAS No. 1207054-81-6

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B2938317
CAS No.: 1207054-81-6
M. Wt: 295.31
InChI Key: UMEVIRPXPJIPFG-UHFFFAOYSA-N
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Description

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine or amide reagent under suitable conditions.

    Attachment of the pyridinyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

    Methylation and sulfonation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the pyridinyl group.

    Reduction: Reduction reactions could target the carboxamide or sulfonamide groups.

    Substitution: Various substitution reactions can occur, especially on the pyridinyl ring or the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide
  • 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide
  • 5-methyl-4-(N-ethylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfamoyl group and the position of the pyridinyl group are key factors that differentiate it from similar compounds.

Properties

IUPAC Name

5-methyl-4-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-11(20(17,18)13-2)6-10(19-8)12(16)15-9-4-3-5-14-7-9/h3-7,13H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEVIRPXPJIPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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